molecular formula C21H24O7 B1194074 beta-Hydroxyisovalerylshikonin

beta-Hydroxyisovalerylshikonin

Cat. No.: B1194074
M. Wt: 388.4 g/mol
InChI Key: MXANJRGHSFELEJ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Hydroxyisovalerylshikonin is a natural product found in Onosma paniculata, Echium plantagineum, and Lithospermum erythrorhizon with data available.

Scientific Research Applications

  • Anti-Cancer Properties :

    • β-Hydroxyisovalerylshikonin (β-HIVS) exhibits significant anti-growth activity against human endometrial and ovarian cancer cells while showing less toxicity to normal cells, suggesting its potential as an adjuvant therapy for these cancers (Takai et al., 2008).
    • It inhibits the growth of various cancer cell lines, including leukemia HL-60 cells, by inducing apoptosis through mechanisms different from other known apoptosis-inducing agents (Hashimoto et al., 1999).
    • β-HIVS's ability to induce apoptosis in human tumor cells involves the suppression of tumor necrosis factor receptor-associated protein 1 (TRAP1), a member of the heat-shock family of proteins (Masuda et al., 2004).
  • Protein Tyrosine Kinase Inhibition :

    • β-HIVS is an ATP-non-competitive inhibitor of protein tyrosine kinases (PTKs), a characteristic that suggests its potential use in clinical settings alongside other PTK inhibitors (Nakaya & Miyasaka, 2003).
  • Anti-Adipogenic Effects :

    • It inhibits adipogenesis in 3T3-L1 cells through the modulation of AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein (SREBP)‑1c, indicating its potential role in addressing obesity-related conditions (Ha et al., 2016).
  • Synergistic Effects with Other Cancer Therapies :

    • β-HIVS and cisplatin exhibit a synergistic effect in inhibiting the growth and inducing apoptosis of human lung cancer DMS114 cells, possibly through the inhibition of a tyrosine kinase-dependent pathway (Xu et al., 2004).
  • Regulation of Macrophage Polarization :

    • β-HIVS regulates macrophage polarization via the AMPK/Nrf2 pathway and shows potential as an anti-inflammatory agent, with implications for sepsis treatment (Pan et al., 2022).

Properties

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3/t16-/m1/s1

InChI Key

MXANJRGHSFELEJ-MRXNPFEDSA-N

Isomeric SMILES

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C

SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C

Synonyms

eta-HIVS
beta-hydroxyisovalerylshikonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Hydroxyisovalerylshikonin
Reactant of Route 2
Reactant of Route 2
beta-Hydroxyisovalerylshikonin
Reactant of Route 3
Reactant of Route 3
beta-Hydroxyisovalerylshikonin
Reactant of Route 4
beta-Hydroxyisovalerylshikonin
Reactant of Route 5
beta-Hydroxyisovalerylshikonin
Reactant of Route 6
beta-Hydroxyisovalerylshikonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.